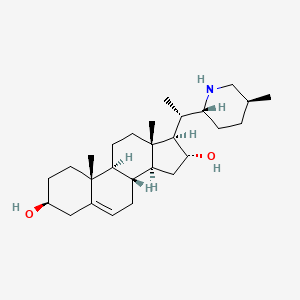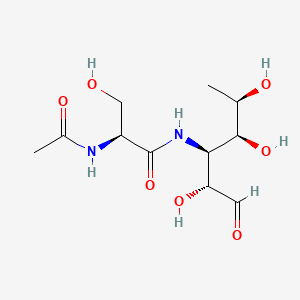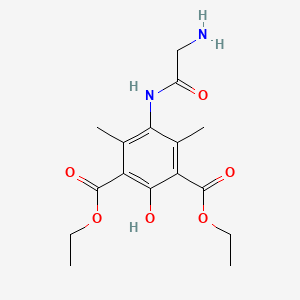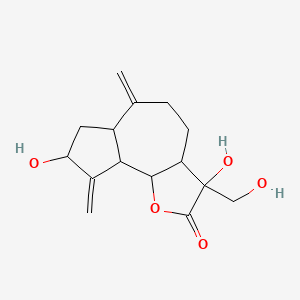
N-succinimidyl propionate
Vue d'ensemble
Description
N-succinimidyl propionate (NSP) is an important organic compound used in a variety of scientific applications. It is a highly reactive compound that is used in a variety of synthetic and biochemical processes. NSP is a derivative of succinic acid and is used in the synthesis of various molecules, including peptides, proteins, and nucleic acids. NSP is also used in the synthesis of polymers and in the study of enzyme kinetics. NSP is a versatile compound with a wide range of applications in the biomedical and pharmaceutical fields.
Applications De Recherche Scientifique
Labeling of Intra-Axonal Proteins : NSP has been used to label intra-axonal proteins in the rat sciatic nerve, providing insights into the axonal transport of proteins. This technique allowed the observation of protein transport independent of biosynthesis, revealing details about cytoskeletal proteins and retrogradely transported proteins (Fink & Gainer, 1980).
Protein Labeling in Histones and Nonhistone Proteins : NSP has been utilized for labeling histones and nonhistone proteins from various sources. The labeled proteins were visualized after electrophoresis, demonstrating the method's sensitivity and effectiveness in discerning proteins as small as 0.1 microgram (Müller, 1980).
Characterization and Optimal Conditions for Protein Labeling : Research has focused on synthesizing and characterizing NSP, determining optimal conditions for its reaction with proteins such as lysine. This study facilitated the labeling of wheat germ agglutinin and investigated the reaction rates of other substrates under these conditions (Tang, Davis, & Kitcher, 1983).
Radiolabeling of Biologically Active Peptides : NSP has been used for the radiolabeling of biologically active peptide fragments, such as those from human interleukin-1 beta. The study explored suitable reaction conditions for effective labeling, leading to the development of radiolabeled peptides for receptor binding studies without altering their biological characteristics (Presentini et al., 1990).
Cross-Linking of Chromatin Proteins : Dithiobis(succinimidyl propionate), a derivative of NSP, has been used to investigate the arrangement of H5 molecules in chicken erythrocyte chromatin. This study contributed to understanding the structural organization of chromatin in different states (Lennard & Thomas, 1985).
Cross-Linking of Antibodies : Succinimidyl-3-(2-pyridyldithiol)-propionate, related to NSP, has been employed to crosslink different antibodies or their fragments. This technique is useful for creating antibody heteroconjugates for various applications, including redirecting cytotoxicity (Segal, 1993).
Mécanisme D'action
Target of Action
N-Succinimidyl propionate (NSP) is primarily used as a reagent for labeling proteins and oligonucleotides . Its primary targets are molecules containing primary amines, such as the amino groups present in proteins and oligonucleotides . These targets play crucial roles in various biological processes, including gene expression and protein function.
Mode of Action
NSP interacts with its targets by forming amide bonds with the amino groups present in proteins and oligonucleotides . This is achieved through the reaction of the N-hydroxysuccinimide ester group of NSP with the amino groups of the target molecules . The result is a covalent bond between NSP and the target molecule, effectively labeling the molecule with NSP .
Biochemical Pathways
The primary biochemical pathway affected by NSP is the labeling of proteins and oligonucleotides. This labeling allows for the tracking and monitoring of these molecules in various biological and pharmacological studies . The labeled proteins can be visualized after electrophoresis in polyacrylamide slab gels by fluorography .
Pharmacokinetics
The pharmacokinetics of NSP-labeled molecules largely depend on the properties of the molecule it is attached to . For instance, in the case of antisense oligonucleotides (ASOs), despite the structural modification of the labeled ASOs, in vitro target interaction and in vivo pharmacokinetic behaviors were found to be similar to that of the unlabeled ASOs .
Result of Action
The primary result of NSP’s action is the successful labeling of target molecules, enabling their tracking and monitoring in various studies . For example, NSP-labeled ASOs maintained their desired target interaction .
Action Environment
The action of NSP is influenced by environmental factors such as pH and humidity . NSP is stable on storage at room temperature (23°C) if protected against humidity . The reaction of NSP with amino groups in proteins is typically carried out at neutral pH (6.5-8.5) . These environmental conditions are crucial for the efficacy and stability of NSP.
Analyse Biochimique
Biochemical Properties
N-succinimidyl propionate plays a crucial role in biochemical reactions due to its amine-reactive N-hydroxysuccinimide (NHS) ester group. This group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct . The compound is often used to label proteins, such as histones and nonhistone proteins, by forming covalent bonds with lysine residues . Additionally, this compound can be used to conjugate peptides and oligonucleotides, enhancing their stability and functionality .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. It has been used to label histones and nonhistone proteins in cells, which can affect gene expression and cellular metabolism . The compound’s ability to form stable amide bonds with primary amines allows it to modify proteins involved in cell signaling pathways, potentially altering their activity and interactions . This can lead to changes in cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its NHS ester group reacting with primary amines on proteins and peptides. This reaction forms stable amide bonds, which can modify the structure and function of the target biomolecules . The compound can also form disulfide bonds with thiol groups, further enhancing its versatility in biochemical applications . These modifications can lead to changes in enzyme activity, protein-protein interactions, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from moisture . Its reactivity can decrease over time, affecting its efficiency in labeling and conjugation reactions. Long-term studies have shown that this compound can maintain its activity for extended periods, but its performance may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can effectively label proteins and peptides without causing significant toxicity . At higher doses, it may induce adverse effects, such as cellular stress and toxicity . Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent, with higher doses potentially leading to more pronounced effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of proteins and peptides. The compound interacts with enzymes and cofactors that facilitate its conjugation to target biomolecules . These interactions can affect metabolic flux and metabolite levels, potentially influencing cellular metabolism and function . The compound’s ability to form stable amide and disulfide bonds makes it a versatile tool in studying metabolic pathways and protein interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form stable bonds with primary amines allows it to localize to specific cellular compartments and accumulate in target tissues . This distribution can influence its activity and effectiveness in biochemical applications, such as protein labeling and conjugation .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins and peptides . These interactions can affect the compound’s activity and function, making it a valuable tool in studying subcellular processes and protein localization .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBXERNXVFUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952712 | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-55-7, 862415-66-5 | |
| Record name | N-(Propionyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 862415-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)




![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)



